1,1,1-Trichloro-2-fluoroethane

説明

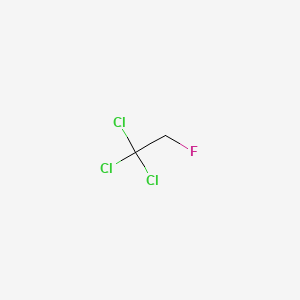

1,1,1-Trichloro-2-fluoroethane: is an organic compound with the molecular formula C2H2Cl3F . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC). This compound is known for its applications in various industrial processes and its role as an intermediate in chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of trichloroethylene with hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst such as antimony pentachloride or chromium trifluoride to facilitate the halogen exchange process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process is optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form more highly oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.

Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents such as or .

Major Products Formed:

Substitution: Formation of compounds like .

Reduction: Formation of .

Oxidation: Formation of trichloroacetic acid and other oxidized derivatives.

科学的研究の応用

Chemistry: 1,1,1-Trichloro-2-fluoroethane is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other halogenated compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of refrigerants, propellants, and as a cleaning agent for electronic components due to its solvent properties .

作用機序

The mechanism of action of 1,1,1-Trichloro-2-fluoroethane involves its interaction with various molecular targets. As a solvent, it can dissolve non-polar substances, facilitating chemical reactions. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the presence of both chlorine and fluorine atoms, which affect its electron distribution and reactivity .

類似化合物との比較

1,1,2-Trichloro-1,2,2-trifluoroethane (C2Cl3F3): Known for its use as a solvent and in the production of refrigerants.

1,1,2-Trichloro-2-fluoroethane (C2H2Cl3F): Similar in structure but with different reactivity and applications.

1,1,1-Trichloro-2,2,2-trifluoroethane (C2Cl3F3): Used in precision cleaning and as a refrigerant

Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its reactivity and solvent capabilities make it valuable in various industrial applications, distinguishing it from other similar compounds .

生物活性

1,1,1-Trichloro-2-fluoroethane, also known as HCFC-131b, is a halogenated hydrocarbon that has garnered attention due to its applications in refrigeration and as a solvent. Understanding its biological activity is critical for assessing its environmental impact and potential health risks.

- Chemical Formula : CCl₃CHF

- Molecular Weight : 116.38 g/mol

- Boiling Point : 92.8 °C

- Density : 1.634 g/cm³

Toxicological Profile

This compound exhibits several toxicological effects that are important for both occupational safety and environmental health:

- Inhalation Risks : Exposure can lead to respiratory irritation. High concentrations may cause severe respiratory failure or asphyxiation.

- Skin Contact : Can result in dermatitis or superficial burns.

- Cardiac Effects : Overexposure may cause cardiac arrhythmia and pulmonary edema .

- Neurological Effects : At elevated concentrations, it may induce anesthetic effects .

The biological activity of this compound is primarily mediated through its interaction with cellular membranes and proteins. The compound's halogenated structure allows it to disrupt normal cellular functions:

- Bioaccumulation : It does not readily bioaccumulate but poses risks through environmental exposure due to its persistence in the atmosphere.

- Metabolic Pathways : The compound undergoes metabolic processes that can lead to the formation of reactive metabolites, potentially causing oxidative stress in biological systems.

Environmental Impact

The environmental implications of this compound are significant due to its potential for ozone depletion and contribution to greenhouse gas emissions:

| Environmental Aspect | Description |

|---|---|

| Ozone Depletion Potential | Moderate; can contribute to ozone layer depletion |

| Atmospheric Lifetime | Approximately 90 years |

| Solubility in Water | Very low (0.01% at 25 °C) |

Case Study 1: Inhalation Toxicity in Rodents

A two-year inhalation study conducted on rats indicated that prolonged exposure to this compound resulted in significant respiratory distress and alterations in cardiac function. The study highlighted the need for stringent exposure limits in occupational settings .

Case Study 2: Environmental Persistence

Research has shown that this compound persists in the environment and can migrate into groundwater systems. Its low solubility complicates remediation efforts, necessitating further investigation into its long-term ecological impacts .

Research Findings

Recent studies have focused on the compound's reactivity and degradation pathways:

- Dehalogenation Reactions : Under certain conditions, this compound can undergo dehalogenation reactions leading to less harmful products. These reactions are catalyzed by specific metal oxides such as chromium oxide .

- Pharmacokinetics : The compound exhibits high vapor pressure and volatility, contributing to its rapid dispersion in the atmosphere upon release. This characteristic raises concerns regarding inhalation exposure among workers handling the substance.

特性

IUPAC Name |

1,1,1-trichloro-2-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074943 | |

| Record name | 1,1,1-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-36-1 | |

| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。